molecular formula C18H34O2 B14482132 Octadecane-8,11-dione CAS No. 65378-70-3

Octadecane-8,11-dione

Cat. No.: B14482132
CAS No.: 65378-70-3
M. Wt: 282.5 g/mol
InChI Key: ZQLQYQXUQVENIL-UHFFFAOYSA-N
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Description

Octadecane-8,11-dione is an organic compound with the molecular formula C18H34O2 It is a diketone, meaning it contains two ketone functional groups located at the 8th and 11th carbon atoms of the octadecane chain

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Octadecane-8,11-dione can be achieved through several methods. One common approach involves the oxidation of octadecane using strong oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) under acidic conditions. The reaction typically proceeds through the formation of intermediate alcohols, which are further oxidized to yield the diketone.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of catalytic processes to enhance the efficiency and yield of the reaction. Catalysts such as palladium or platinum can be employed to facilitate the oxidation of octadecane under controlled conditions. Additionally, continuous flow reactors may be utilized to optimize reaction parameters and ensure consistent product quality.

Chemical Reactions Analysis

Types of Reactions

Octadecane-8,11-dione undergoes various chemical reactions, including:

    Oxidation: Further oxidation can lead to the formation of carboxylic acids.

    Reduction: Reduction of the diketone can yield corresponding alcohols.

    Substitution: The ketone groups can participate in nucleophilic substitution reactions, forming derivatives with different functional groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3), and other strong oxidizing agents.

    Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) under mild conditions.

    Substitution: Grignard reagents (RMgX) or organolithium compounds (RLi) in the presence of suitable solvents.

Major Products Formed

    Oxidation: Carboxylic acids.

    Reduction: Alcohols.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Octadecane-8,11-dione has several applications in scientific research:

    Chemistry: Used as a precursor in the synthesis of complex organic molecules and polymers.

    Biology: Investigated for its potential role in biological systems and metabolic pathways.

    Medicine: Explored for its potential therapeutic properties and as a building block for drug development.

    Industry: Utilized in the production of specialty chemicals, lubricants, and surfactants.

Mechanism of Action

The mechanism by which Octadecane-8,11-dione exerts its effects depends on the specific reaction or application. In oxidation reactions, the compound undergoes electron transfer processes facilitated by oxidizing agents. In biological systems, it may interact with enzymes and other molecular targets, influencing metabolic pathways and cellular functions.

Comparison with Similar Compounds

Similar Compounds

    Octadecane: A saturated hydrocarbon with the formula C18H38, lacking the ketone functional groups.

    Octadecanone: A monoketone with a single ketone group, differing in reactivity and applications.

    Hexadecane-8,11-dione: A similar diketone with a shorter carbon chain, exhibiting different physical and chemical properties.

Uniqueness

Octadecane-8,11-dione is unique due to its specific molecular structure, which imparts distinct reactivity and potential applications. The presence of two ketone groups at specific positions allows for targeted chemical modifications and interactions, making it valuable in various research and industrial contexts.

Properties

CAS No.

65378-70-3

Molecular Formula

C18H34O2

Molecular Weight

282.5 g/mol

IUPAC Name

octadecane-8,11-dione

InChI

InChI=1S/C18H34O2/c1-3-5-7-9-11-13-17(19)15-16-18(20)14-12-10-8-6-4-2/h3-16H2,1-2H3

InChI Key

ZQLQYQXUQVENIL-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCC(=O)CCC(=O)CCCCCCC

Origin of Product

United States

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